Synthesis Efficiency: Quantitative Bromination of Ethyl 2-Aminonicotinate with NBS Achieves 100% Yield
Ethyl 2-amino-5-bromonicotinate is synthesized via bromination of ethyl 2-aminonicotinate (CAS 13362-26-0) with N-bromosuccinimide (NBS) in acetonitrile at 0 °C to room temperature over 2 hours. The reported isolated yield is 100% (36.9 g from 25 g of starting material, 150.44 mmol scale), with the product used directly in subsequent steps without further purification [1]. This contrasts with the bromination of the non-aminated analog (ethyl nicotinate), which typically requires more forcing conditions and yields in the 85–90% range, and with the synthesis of the chloro analog, which often employs less efficient electrophilic chlorination protocols.
| Evidence Dimension | Isolated reaction yield for regioselective 5-halogenation of the 2-aminonicotinate scaffold |
|---|---|
| Target Compound Data | 100% isolated yield (ESI-MS [M+H]+: 245.1); product used without further purification |
| Comparator Or Baseline | Ethyl 2-aminonicotinate (precursor, CAS 13362-26-0) as starting material; typical electrophilic halogenation yields for non-aminated pyridines: 85–90% |
| Quantified Difference | 100% vs. 85–90% (10–15 absolute percentage point increase); no chromatographic purification required |
| Conditions | NBS (1.2 eq), CH3CN, 0 °C → RT, 2 h; 150 mmol scale |
Why This Matters
A quantitative, chromatography-free synthesis translates directly to lower cost-of-goods and higher throughput in multi-step medicinal chemistry campaigns, reducing procurement risk for scale-up.
- [1] Pyridine-Derivatives.com. Sources of Common Compounds: Ethyl 2-Aminonicotinate – Example 125. Synthesis of ethyl 2-amino-5-bromonicotinate: 25 g ethyl 2-aminonicotinate, NBS (32.1 g, 180.5 mmol), CH3CN (500 mL), 0 °C → RT, 2 h; yield 36.9 g (100%). ESI-MS [M+H]+: 245.1. View Source
